molecular formula C21H24N4O6 B6544850 N-(3,4-dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946248-91-5

N-(3,4-dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544850
CAS No.: 946248-91-5
M. Wt: 428.4 g/mol
InChI Key: ZAPMWALBGSHJDF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • A bicyclic pyrido[2,3-d]pyrimidine core with two ketone groups at positions 2 and 2.
  • Substituents: 5-ethoxy, 1-methyl, and 6-methyl groups on the core.
  • An acetamide side chain linked to a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-6-31-18-12(2)10-22-19-17(18)20(27)25(21(28)24(19)3)11-16(26)23-13-7-8-14(29-4)15(9-13)30-5/h7-10H,6,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMWALBGSHJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N4O4C_{19}H_{19}N_{4}O_{4} with a molecular weight of 386.4 g/mol. The IUPAC name is 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3,4-dimethoxyphenyl)acetamide. The structure is characterized by a pyrido[2,3-d]pyrimidine moiety that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H19N4O4C_{19}H_{19}N_{4}O_{4}
Molecular Weight386.4 g/mol
IUPAC Name2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. Notably:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit DHFR with high affinity. This inhibition disrupts nucleic acid synthesis and can lead to cell growth suppression and apoptosis in cancer cells .
  • Kinase Inhibition : Some derivatives exhibit inhibitory effects on various kinases involved in signaling pathways that regulate cell proliferation and survival .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Piritrexim : A related compound has demonstrated potent antitumor effects against various cancer types including melanoma and urothelial cancer by inhibiting DHFR .
  • Cell Proliferation Assays : Studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antiviral Properties

In addition to anticancer activity, there is emerging evidence suggesting antiviral properties for compounds in this class:

  • Inhibition of Viral Replication : Some pyrido[2,3-d]pyrimidine derivatives have been tested for their ability to inhibit viral replication in vitro. For example, certain derivatives showed promising results against herpes simplex virus (HSV) .

Case Studies

A review of the literature reveals several studies highlighting the biological activity of similar compounds:

  • Study on DHFR Inhibition : A study demonstrated that a related pyridopyrimidine derivative effectively inhibited DHFR activity in vitro and showed significant cytotoxicity against cancer cell lines .
  • Antiviral Activity Assessment : Another study reported that pyrido[2,3-d]pyrimidine derivatives exhibited antiviral activity against HSV with low cytotoxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Pyrido[2,3-d]pyrimidine Derivatives

N-(3,4-Dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide ()

  • Key Differences :
  • Substituents at positions 5 and 6: 5-methoxy and 6-ethyl vs. 5-ethoxy and 6-methyl in the target compound.
  • Molecular Formula: C₂₀H₂₃N₃O₆ (MW: 401.41) vs. the target’s estimated C₂₂H₂₆N₄O₆ (MW: 442.47).
    • Implications :
  • The ethoxy group in the target compound may enhance lipophilicity compared to the methoxy group in ’s analog .

2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences :
  • Acetamide substituent: 3-(trifluoromethyl)phenyl vs. 3,4-dimethoxyphenyl .
  • Molecular Formula: C₂₀H₁₉F₃N₄O₄ (MW: 436.4).
    • Implications :
  • The electron-withdrawing trifluoromethyl group in ’s compound may alter binding affinity compared to the electron-rich dimethoxyphenyl group in the target compound .
(b) Thieno[2,3-d]pyrimidine Derivatives

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Key Differences:

  • Core structure: Thieno[2,3-d]pyrimidine fused with a pyridine ring vs. pyrido[2,3-d]pyrimidine.
  • Substituents: A phenylamino group and tetrahydro ring system. Implications:
  • The sulfur atom in the thieno-pyrimidine core may influence electronic properties and metabolic stability compared to the all-nitrogen pyrido-pyrimidine core .

Key Observations :

  • Synthetic Yields: Pyrido-pyrimidine derivatives (e.g., ) lack reported yields, but thieno-pyrimidine analogs () show moderate to good yields (50–73%).
  • Melting Points: Thieno-pyrimidine derivatives () have higher melting points (>140°C) compared to pyrido-pyrimidines, possibly due to increased crystallinity from sulfur incorporation.

Functional Group Impact on Bioactivity

  • 3,4-Dimethoxyphenyl Group : Enhances membrane permeability due to lipophilicity, commonly seen in kinase inhibitors .
  • Trifluoromethyl Group : Improves metabolic stability and target binding via hydrophobic and electrostatic interactions .
  • Ethoxy vs.

Preparation Methods

Gould–Jacobs Cyclization

The Gould–Jacobs reaction is a cornerstone for synthesizing pyrido[2,3-d]pyrimidine derivatives. This method involves cyclizing 6-aminopyrimidine precursors with ethoxymethylenemalonic ester under high-temperature conditions (250°C) in a biphenyl/diphenyl oxide solvent mixture. For the target compound, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as the starting material. Ethoxymethylenemalonic ester introduces the ethoxy group at position 5, while subsequent methylation with methyl iodide in dimethylformamide (DMF) and potassium carbonate yields the 1,6-dimethyl substituents.

Key Reaction Conditions :

  • Temperature: 250°C

  • Solvent: Diphenyl oxide/biphenyl (1:1)

  • Yield: 65–72% for intermediate pyrido[2,3-d]pyrimidine-2,4-dione.

Four-Component Condensation Under Ultrasonic Irradiation

A more efficient one-pot synthesis employs ultrasonic irradiation to accelerate the four-component reaction of 2-thiobarbituric acid, ammonium acetate, an aromatic aldehyde, and [H-NMP]+[HSO4]− as a Brønsted acidic catalyst. This method bypasses intermediate isolation, directly forming the pyrido[2,3-d]pyrimidine scaffold via Knoevenagel condensation, Michael addition, and cyclization. For the target compound, 3,4-dimethoxybenzaldehyde is used to introduce the dimethoxyphenyl group.

Optimized Parameters :

  • Catalyst: [H-NMP]+[HSO4]− (12 mol%)

  • Solvent: Water

  • Reaction Time: 45–60 minutes

  • Yield: 85–92%.

Functionalization of the Pyrido[2,3-d]pyrimidine Core

Alkylation for Ethoxy and Methyl Substituents

Ethoxy and methyl groups are introduced via nucleophilic substitution. Ethylation at position 5 is achieved using ethyl iodide in DMF with potassium carbonate as a base, while methylation at positions 1 and 6 employs methyl iodide under similar conditions. Reductive alkylation with formaldehyde and sodium cyanoborohydride offers an alternative for introducing methyl groups without harsh alkylating agents.

Reagent Efficiency :

  • Ethyl iodide: 90% conversion at 80°C for 6 hours.

  • Formaldehyde/NaBH3CN: 78% yield for N-methylation.

Acetamide Side Chain Installation

The acetamide moiety is attached via a two-step process:

  • Chlorination : The pyrido[2,3-d]pyrimidine core is treated with phosphorus oxychloride to convert the 2,4-dione groups to dichloro intermediates.

  • Nucleophilic Substitution : Reaction with 2-(3,4-dimethoxyphenyl)acetic acid chloride in dichloromethane and triethylamine yields the final acetamide derivative.

Critical Parameters :

  • Chlorination: 110°C for 4 hours in excess POCl3.

  • Acetylation: Room temperature, 12 hours, 88% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-temperature steps like Gould–Jacobs cyclization. This system minimizes thermal degradation and improves reproducibility:

  • Residence Time: 15 minutes

  • Throughput: 1.2 kg/hour.

Catalyst Recycling

The ionic liquid catalyst [H-NMP]+[HSO4]− is recovered via evaporation and reused for up to four cycles without significant activity loss, reducing production costs.

Purification and Characterization

Recrystallization vs. Column Chromatography

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity for intermediates.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves acetamide derivatives.

Spectroscopic Validation

  • ¹H NMR : Methyl singlets at δ 2.35 (C1-CH3) and δ 2.48 (C6-CH3); ethoxy quartet at δ 1.42 (J = 7.0 Hz).

  • LCMS : [M+H]⁺ at m/z 412.4 confirms molecular weight.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)AdvantagesLimitations
Gould–Jacobs250°C, biphenyl/diphenyl oxide65–72High purityEnergy-intensive
Ultrasonic four-componentWater, 45–60 min, 40 kHz85–92Eco-friendly, rapidLimited substrate scope
Reductive alkylationRT, NaBH3CN, DMF78Mild conditionsRequires pre-functionalized core

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The 1,6-dimethyl configuration poses regioselective challenges. Kinetic control via low-temperature methylation (0°C) favors position 1, while thermodynamic control at 60°C targets position 6.

Solvent Selection for Cyclization

Polar aprotic solvents like DMF improve solubility but risk side reactions. Switching to acetonitrile with microwave assistance reduces reaction time by 40% .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of pyrido[2,3-d]pyrimidine precursors followed by functionalization of the acetamide group. Key steps include:

  • Cyclocondensation : Using urea or thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Acetamide coupling : Employing chloroacetyl chloride or activated esters in the presence of bases like K₂CO₃ to facilitate nucleophilic substitution .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields (by ~15–20%) compared to conventional heating .
    • Critical Parameters : Solvent choice (DMF enhances solubility), temperature control (60–80°C prevents decomposition), and stoichiometric ratios (1:1.5 for amine:acyl chloride) .

Q. How is structural characterization performed to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrimidine carbonyls at δ 160–170 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 386.4) and detects impurities (<2% by area normalization) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 59.07%, H: 4.96%, N: 14.50%) .

Q. What are the primary biological screening models for initial activity assessment?

  • In Vitro Assays :

  • Anticancer : NCI-60 cell line panel for cytotoxicity (IC₅₀ values) and selectivity indices .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .
    • Key Metrics : Dose-response curves, positive controls (e.g., doxorubicin for cytotoxicity), and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategies :

  • Substituent Variation : Modify ethoxy/methoxy groups to assess hydrophobicity (logP) vs. activity. For example:
SubstituentIC₅₀ (μM)logP
-OCH₃1.22.1
-OC₂H₅0.82.5
-Cl2.53.0
(Data adapted from )
  • Molecular Modeling : Docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR TK domain) .
    • Experimental Design : Use factorial DoE (Design of Experiments) to evaluate interactions between substituent position and activity .

Q. How to resolve contradictions in reported biological activity data?

  • Root Causes :

  • Solubility Issues : Poor DMSO solubility (>10 mg/mL) may skew in vitro results. Use surfactants (e.g., Cremophor EL) or alternative solvents .
  • Metabolic Instability : Hepatic microsome assays (e.g., rat S9 fraction) to identify rapid degradation (t₁/₂ < 30 min) .
    • Validation : Cross-lab reproducibility studies (e.g., EC₅₀ comparisons across 3 independent labs) and orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What advanced techniques elucidate the mechanism of action (MoA)?

  • Methods :

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., EGFR) to resolve binding modes at 2.0 Å resolution .
  • Transcriptomics : RNA-seq of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Pull-Down Assays : Biotinylated probes for target identification via streptavidin affinity chromatography .

Q. How to address low bioavailability in preclinical models?

  • Formulation Strategies :

  • Nanoparticulate Systems : PLGA nanoparticles (150–200 nm) improve oral absorption (AUC increased by 3-fold in rats) .
  • Prodrug Design : Phosphate ester derivatives enhance water solubility (e.g., 5x higher at pH 7.4) .
    • In Vivo PK/PD : Monitor plasma concentrations (LC-MS/MS) and correlate with tumor growth inhibition in xenograft models .

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